Cas no 516-79-0 (Ergosta-5,7-dien-3-ol,(3b)-)

Ergosta-5,7-dien-3-ol,(3b)- structure
Ergosta-5,7-dien-3-ol,(3b)- structure
Product name:Ergosta-5,7-dien-3-ol,(3b)-
CAS No:516-79-0
MF:C28H46O
MW:398.66424
CID:374419
PubChem ID:5326970

Ergosta-5,7-dien-3-ol,(3b)- Chemical and Physical Properties

Names and Identifiers

    • Ergosta-5,7-dien-3-ol,(3b)-
    • 22,23-Dihydroergosterol Discontinued
    • &#916
    • &#948
    • 22,23-Dihydroergosterol
    • 22,23-dihydroergosterol, non-irradiated
    • 24-Methylcholesta-5,7-dien-3-&#946
    • 24S-Methylcholesta-5,7-dien-3&#946
    • 5,7-Ergostadien-3&#946
    • 5,7-Ergostadienol
    • Dihydroergosterol
    • Ergosta-5,7-dien-3&#946
    • -ol
    • Provitamin D4
    • Ergosta-5,7-dien-3-ol
    • NS00044140
    • DTXSID60965924
    • .delta.5,7-Ergostadienol
    • Q27135518
    • 516-79-0
    • Delta(5,7)-ergostadien-3beta-ol
    • 24S-Methylcholesta-5,7-dien-3beta-ol
    • .DELTA.5,7-Ergostadien-3.beta.-ol
    • SCHEMBL5133206
    • (3S,9S,10R,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Ergosta-5,7-dien-3-ol #
    • Ergosta-5,7-dien-3beta-ol
    • Ergosta-5,7-dien-3-ol, (3.beta.)-
    • AZW48AYG7C
    • 24S-Methylcholesta-5,7-dien-3.beta.-ol
    • (3.BETA.)-ERGOSTA-5,7-DIEN-3-OL
    • CHEBI:66918
    • 5,7-Ergostadien-3.beta.-ol
    • Ergosta-5,7-dien-3.beta.-ol
    • LMST01031027
    • (3S,9S,10R,13R,14R,17R)-17-((2R,5S)-5,6-DIMETHYLHEPTAN-2-YL)-10,13-DIMETHYL-2,3,4,9,11,12,14,15,16,17-DECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-3-OL
    • (3beta)-ergosta-5,7-dien-3-ol
    • 24-Methylcholesta-5,7-dien-3-.beta.-ol
    • UNII-AZW48AYG7C
    • 24-methylcholesta-5,7-dien-3-beta-ol
    • delta(5,7)-Ergostadienol
    • ergosta-5,7-dien-3betabeta-ol
    • 22-dihydroergosterol
    • EINECS 208-226-3
    • (24S)24-Methylcholesta-5,7-dien-3beta-ol
    • CS-0997744
    • HY-N12595
    • Inchi: InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1
    • InChI Key: ZKQRGSXITBHHPC-VVQHAZRASA-N
    • SMILES: CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Computed Properties

  • Exact Mass: 398.354866087g/mol
  • Monoisotopic Mass: 398.354866087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.99
  • Boiling Point: 502.1°Cat760mmHg
  • Flash Point: 217.2°C
  • Refractive Index: 1.532
  • PSA: 20.23000
  • LogP: 7.55480

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